molecular formula C17H22N4S B11503215 5-phenyl-2-(piperidin-1-ylmethyl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-phenyl-2-(piperidin-1-ylmethyl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11503215
M. Wt: 314.5 g/mol
InChI Key: GRWNEOBDKUMPKN-UHFFFAOYSA-N
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Description

5-phenyl-2-(piperidin-1-ylmethyl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenyl group, a piperidinylmethyl group, and a prop-2-en-1-yl group, making it a unique and potentially versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-(piperidin-1-ylmethyl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Piperidinylmethyl Group: This step involves the reaction of the triazole intermediate with piperidine and formaldehyde under acidic conditions.

    Addition of the Prop-2-en-1-yl Group: The final step includes the alkylation of the triazole compound with an appropriate allyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or piperidinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound may be investigated for its potential as a drug candidate. Its diverse functional groups allow for interactions with various biological targets, making it a promising molecule for drug discovery.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-phenyl-2-(piperidin-1-ylmethyl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be a part of its mechanism in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    5-Phenyl-1,2,4-triazole-3-thione: A simpler analog with similar biological activities.

    2-(Piperidin-1-ylmethyl)-1,2,4-triazole: A related compound with a piperidinylmethyl group but lacking the phenyl and prop-2-en-1-yl groups.

Uniqueness

The uniqueness of 5-phenyl-2-(piperidin-1-ylmethyl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and potential applications. Its structure allows for multiple points of modification, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N4S

Molecular Weight

314.5 g/mol

IUPAC Name

5-phenyl-2-(piperidin-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C17H22N4S/c1-2-11-20-16(15-9-5-3-6-10-15)18-21(17(20)22)14-19-12-7-4-8-13-19/h2-3,5-6,9-10H,1,4,7-8,11-14H2

InChI Key

GRWNEOBDKUMPKN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN(C1=S)CN2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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